molecular formula C20H18ClN5O B11214273 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214273
M. Wt: 379.8 g/mol
InChI Key: UZMCPVBBZNZQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and ethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro, methyl, and ethoxyphenyl groups is carried out through nucleophilic substitution reactions using suitable reagents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyphenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(2-ethylphenyl)urea
  • 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)urea
  • 1-(3-chloro-2-methylphenyl)-3-(2-ethylphenyl)urea

Comparison: 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5O/c1-3-27-16-8-5-14(6-9-16)25-19-17-11-24-26(20(17)23-12-22-19)15-7-4-13(2)18(21)10-15/h4-12H,3H2,1-2H3,(H,22,23,25)

InChI Key

UZMCPVBBZNZQFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.